Compound Description: Hu7691 is a potent and selective Akt inhibitor. It exhibits a 24-fold selectivity for Akt1 over Akt2 and shows promising anticancer activity with reduced cutaneous toxicity compared to earlier compounds. []
Relevance: While Hu7691 does not share the pyrimidine core of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine, it serves as a relevant comparison due to its substituted piperidine ring. This highlights the importance of piperidine substitution patterns in influencing biological activity and target selectivity. Both compounds target kinases, emphasizing the relevance of exploring diverse heterocyclic scaffolds for kinase inhibition. []
Compound Description: This compound's crystal structure has been determined using X-ray crystallography. []
Relevance: This compound shares the key structural motif of a piperidine ring directly attached to the pyrimidine core with 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine. The difference lies in the substitution pattern on the pyrimidine ring and the presence of a chromenopyrimidine moiety. This structural similarity suggests potential shared chemical properties and possible exploration of chromenopyrimidines as a scaffold for analogs of the main compound. []
Compound Description: This series of compounds exhibited antibacterial activity against both drug-sensitive and drug-resistant Gram-positive bacteria. Some compounds showed significantly greater potency than the known antibiotic linezolid. []
Relevance: Although these derivatives don't possess a piperidine ring, their inclusion is justified by their shared pyrimidine moiety and their focus on antibacterial activity. This suggests exploring the potential of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine and its analogs for antimicrobial properties. The presence of a piperazine ring, another nitrogen-containing heterocycle, in these derivatives could inspire future modifications to the main compound. []
Compound Description: This series was designed as potential succinate dehydrogenase inhibitors with fungicidal activity. Several compounds exhibited potent activity against S. sclerotiorum, with some showing moderate activity against B. cinerea. Molecular docking studies provided insights into their potential binding mode. []
Relevance: These compounds highlight the versatility of pyrimidine as a core structure for developing biologically active compounds with different modes of action. While 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine does not directly feature the same substituents, the common pyrimidine core suggests that exploring various substitutions on this core, including those inspired by these fungicidal compounds, might lead to new biological activities. []
Compound Description: This compound is a pyrrolo[1,2-a]quinoxaline derivative with demonstrated cytotoxic potential against human leukemia cell lines (HL60, K562, and U937). []
Relevance: Although structurally distinct from 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine, this compound is relevant due to its substituted piperidine ring and its potent anti-leukemic activity. This underscores the potential of piperidine-containing compounds in medicinal chemistry, prompting further exploration of the target compound and its derivatives for potential anticancer properties. []
Compound Description: MK-4827 is a potent and selective poly(ADP-ribose)polymerase (PARP) 1 and 2 inhibitor, demonstrating antiproliferation activity against BRCA-deficient cancer cells. []
Relevance: MK-4827 is highly relevant due to its structural similarity to 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine. Both compounds share a piperidin-3-yl substituent attached to an aromatic ring, albeit with different core structures. This similarity highlights the potential of exploring variations in the core structure while maintaining the piperidin-3-yl substituent for modulating biological activity. []
Compound Description: AZD7762 is a checkpoint kinase inhibitor that targets CHK1 and CHK2, key regulators of the cell cycle in response to DNA damage. []
Relevance: Although AZD7762 differs from 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine in its core structure, it shares the crucial piperidin-3-yl moiety. The presence of this shared substituent, known to interact with the ATP binding site of kinases, suggests that modifications to the main compound's core, potentially incorporating thiophene or urea moieties, could lead to checkpoint kinase inhibitory activity. []
Compound Description: These coumarin-uracil hybrids are synthesized using a green, ultrasound-promoted protocol and represent a new class of potentially bioactive compounds. []
Relevance: While structurally distinct from 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine, these hybrids highlight the significance of pyrimidine-containing structures in medicinal chemistry. This emphasizes the potential of exploring modifications to the main compound by incorporating different heterocyclic systems, like coumarin, to discover novel functionalities. []
Compound Description: LDK378 is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor currently in phase 1 and phase 2 clinical trials for treating various cancers. []
Relevance: LDK378, while not identical to 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine, shares the important structural feature of a substituted piperidine ring linked to a pyrimidine core. This similarity, despite variations in substitution patterns and additional moieties, emphasizes the significance of the piperidine-pyrimidine framework in medicinal chemistry. Exploring modifications of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine inspired by LDK378 could yield compounds with potent ALK inhibitory activity. []
Compound Description: This compound is identified for its potential use in treating seminomas. [, ]
Relevance: Although not structurally identical to 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine, this compound highlights the significance of substituted pyrimidines in pharmaceutical development, particularly for cancer treatment. The presence of a piperazine ring, another nitrogen-containing heterocycle, suggests exploring similar modifications on the target compound to investigate potential anticancer properties. [, ]
Compound Description: The patent describes various crystalline forms of this compound, which are significant for pharmaceutical development as they can influence properties such as solubility, stability, and bioavailability. []
Relevance: Though structurally different from 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine, this compound highlights the importance of substituted pyrimidines in drug discovery. The presence of diverse heterocyclic substituents like imidazole and pyridine emphasizes the possibility of exploring similar modifications on the main compound to investigate their effects on its properties and potential bioactivity. []
Compound Description: This series of compounds was found to possess notable antiviral properties, particularly against the measles virus. They exert their antiviral effect by inhibiting cellular dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. []
Relevance: Although structurally distinct from 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine, these derivatives share the common pyrimidine core, highlighting its versatility in medicinal chemistry for targeting different therapeutic areas. Their mechanism of action, inhibiting DHODH, suggests that exploring the target compound and its analogs for potential antiviral activity could be a promising avenue for research. []
Compound Description: BOS172722 is a potent and selective monopolar spindle 1 (MPS1) kinase inhibitor. The compound demonstrated improved metabolic stability and is currently in Phase 1 clinical trials as a potential anticancer agent. []
Relevance: This compound, though not structurally identical to 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine, showcases the significance of substituted pyrimidines in the development of kinase inhibitors. The successful optimization of BOS172722 for metabolic stability provides valuable insights that can be applied to the development of novel 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine analogs with enhanced pharmacokinetic properties. []
Compound Description: This group of compounds was designed as p21-activated kinase 4 (PAK4) inhibitors and displayed potent inhibitory activity against PAK4. Several compounds exhibited promising antiproliferative activity in the A549 cell line, along with inhibition of cell cycle progression, migration, and invasion. []
Relevance: Though structurally distinct from 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine, these compounds highlight the relevance of exploring piperidine and piperazine substitutions in drug discovery, particularly for targeting PAK4, a kinase involved in cancer cell proliferation and metastasis. This suggests that incorporating similar substitutions on the main compound could be a viable strategy for developing novel PAK4 inhibitors. []
Compound Description: These Biginelli dihydropyrimidines were synthesized and evaluated for antimicrobial, antifungal, and antimalarial activities. []
Relevance: While structurally distinct from 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine, these derivatives showcase the biological relevance of combining a piperidine ring with a pyrimidine core. This finding suggests that exploring modifications of the main compound, potentially incorporating Biginelli dihydropyrimidine-like structures, could lead to compounds with promising antimicrobial, antifungal, or antimalarial activities. []
Compound Description: This series of compounds, incorporating pyrazolopyrimidine and indole moieties, was synthesized and evaluated for antiproliferative activity. []
Relevance: Although not structurally identical to 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine, these compounds emphasize the importance of exploring diverse heterocyclic ring systems in conjunction with pyrimidine for developing novel antiproliferative agents. This suggests that incorporating indole or pyrazolopyrimidine moieties into the design of 2-(Methoxymethyl)-4-(piperidin-3-yl)pyrimidine analogs could potentially lead to compounds with enhanced antiproliferative activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.